molecular formula C21H20ClNO2 B1669359 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid CAS No. 957890-42-5

2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid

Cat. No. B1669359
M. Wt: 353.8 g/mol
InChI Key: XRPUJSGGRFQZPJ-UHFFFAOYSA-N
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Description

“2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid” is a chemical compound with the molecular formula C21H20ClNO2 . It is a non-polymer type compound . The compound has a molecular weight of 353.842 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid”, has been a topic of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid” includes a quinoline moiety substituted with a phenyl group . The compound has an atom count of 45, a chiral atom count of 1, a bond count of 47, and an aromatic bond count of 18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid” include a molecular weight of 353.842 . The compound is a non-polymer type compound .

properties

IUPAC Name

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPUJSGGRFQZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647348
Record name 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid

CAS RN

957890-42-5
Record name 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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